molecular formula C4H11NOS2 B1664881 Aminoethyl-SS-ethylalcohol CAS No. 15579-01-8

Aminoethyl-SS-ethylalcohol

Cat. No. B1664881
CAS RN: 15579-01-8
M. Wt: 153.3 g/mol
InChI Key: OAHFAPXIBISUJB-UHFFFAOYSA-N
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Description

Aminoethyl-SS-ethylalcohol is a glutathione cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It belongs to the class of amino alcohols .


Synthesis Analysis

Aminoethyl-SS-ethylalcohol is used in the synthesis of antibody-drug conjugates (ADCs). It is attached to an ADC cytotoxin through an ADC linker .


Molecular Structure Analysis

The molecular weight of Aminoethyl-SS-ethylalcohol is 153.26 and its molecular formula is C4H11NOS2 .


Chemical Reactions Analysis

Aminoethyl-SS-ethylalcohol contains both an amino group and an alcohol group in its structure, which makes it useful in a variety of chemical reactions and applications .

Scientific Research Applications

Electrochemical Polymerisation

A study by Imamoglu and Önal (2004) explored the electrochemical polymerisation of 2-aminofluorene in an ethylalcohol/water mixture. This process yielded a conducting polymer deposit with potential applications in electronic materials (Imamoglu & Önal, 2004).

Biocompatible and Bioreducible Micelles

Lu et al. (2015) reported on the development of biodegradable α-amino acid-based poly(disulfide urethane)s as micelles for intracellular doxorubicin release. These micelles were synthesized using α-amino acid derivatives and showed potential for targeted anticancer drug delivery (Lu et al., 2015).

Enantioselective Addition in Organic Chemistry

Scarpi et al. (2004) utilized conformationally constrained, optically active 1,4-aminoalcohols as chiral ligands in the enantioselective addition of diethylzinc to aldehydes, an important reaction in asymmetric synthesis (Scarpi et al., 2004).

Self-Assembled Silk Sericin Nanoparticles

Cho et al. (2003) investigated the preparation of silk sericin nanoparticles using activated poly(ethylene glycol). These nanoparticles have potential applications in biomedicine due to their moisture-retaining properties (Cho et al., 2003).

Intracellular Gene Delivery

Christensen et al. (2006) synthesized poly(amido ethylenimine)s with disulfide bonds for triggered intracellular gene delivery. These polymers formed nanoparticles for efficient gene transfer with low toxicity (Christensen et al., 2006).

Antibacterial Coatings on Stainless Steel

Yuan et al. (2010) developed antibacterial coatings on stainless steel surfaces. These coatings, made from polysilsesquioxane and quaternized poly(2-(dimethyamino)ethyl methacrylate), showed potential for inhibiting biofilm formation and biocorrosion (Yuan et al., 2010).

Mechanism of Action

Target of Action

Aminoethyl-SS-ethylalcohol is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .

Mode of Action

Aminoethyl-SS-ethylalcohol acts as a linker that connects the antibody to the cytotoxic drug . This linker is cleavable , specifically by glutathione , which is a common peptide found in cells . The cleavability of the linker is a crucial aspect of the ADC as it allows for the release of the cytotoxic drug within the cancer cell once the ADC has bound to its target .

Biochemical Pathways

The biochemical pathway involved in the action of Aminoethyl-SS-ethylalcohol is the glutathione metabolic pathway . Glutathione is a reducing agent present in cells that can cleave the disulfide bond in the Aminoethyl-SS-ethylalcohol linker . This cleavage releases the cytotoxic drug, allowing it to exert its anti-cancer effects .

Result of Action

The primary result of the action of Aminoethyl-SS-ethylalcohol is the release of the cytotoxic drug within the cancer cell . This occurs after the ADC binds to its target antigen on the cancer cell surface, is internalized, and then the linker is cleaved by glutathione . The released cytotoxic drug can then interact with its target within the cell, leading to cell death .

Action Environment

The action of Aminoethyl-SS-ethylalcohol is influenced by the intracellular environment of the cancer cell. The presence and concentration of glutathione, which is required to cleave the linker and release the cytotoxic drug, can influence the efficacy of the ADC . Additionally, factors such as the expression level of the target antigen on the cancer cell surface and the ability of the ADC to be internalized by the cell can also impact the effectiveness of the ADC .

properties

IUPAC Name

2-(2-aminoethyldisulfanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS2/c5-1-3-7-8-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHFAPXIBISUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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